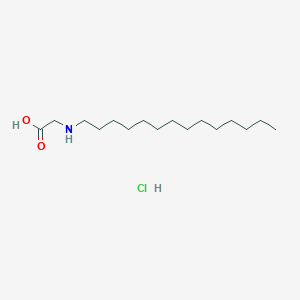
2-(Tetradecylamino)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tetradecylamino)acetic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a tetradecylamino group attached to the acetic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecylamino)acetic acid;hydrochloride typically involves the reaction of tetradecylamine with chloroacetic acid. The reaction is carried out under controlled conditions, usually in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Tetradecylamine} + \text{Chloroacetic acid} \rightarrow \text{2-(Tetradecylamino)acetic acid} ]
The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetradecylamino)acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Tetradecylamino)acetic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Tetradecylamino)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Dodecylamino)acetic acid;hydrochloride
- 2-(Hexadecylamino)acetic acid;hydrochloride
- 2-(Octadecylamino)acetic acid;hydrochloride
Uniqueness
2-(Tetradecylamino)acetic acid;hydrochloride is unique due to its specific chain length and the presence of the tetradecylamino group. This structural feature imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
91794-01-3 |
|---|---|
Fórmula molecular |
C16H34ClNO2 |
Peso molecular |
307.9 g/mol |
Nombre IUPAC |
2-(tetradecylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C16H33NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16(18)19;/h17H,2-15H2,1H3,(H,18,19);1H |
Clave InChI |
PFTLPDKOOCILAS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCNCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


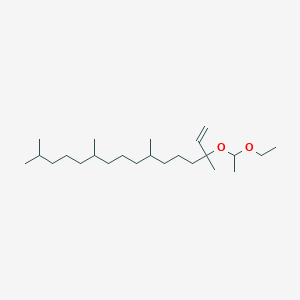
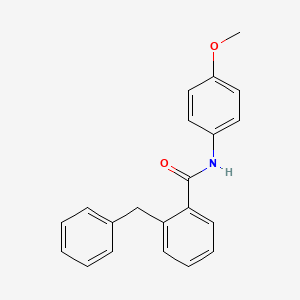
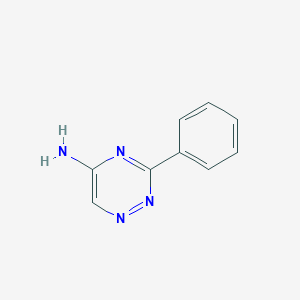
![1-[2-(Methylsulfanyl)-5,6-dihydropyrimidin-1(4H)-yl]-2-phenoxyethan-1-one](/img/structure/B14350814.png)
![Methylenebis[(hydroxymethyl)(phosphinic acid)]](/img/structure/B14350820.png)
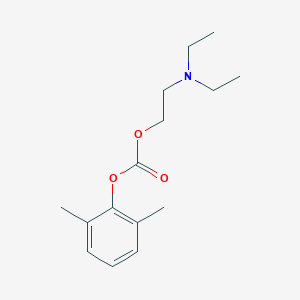
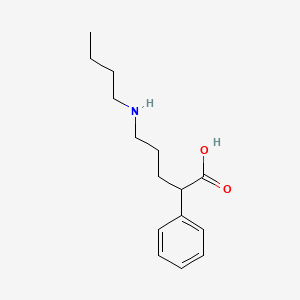
![Acetic acid;2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol](/img/structure/B14350847.png)
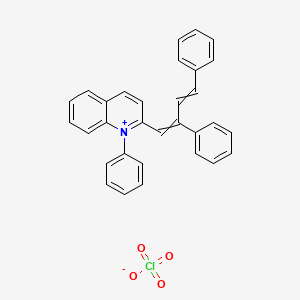

![Hexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14350865.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
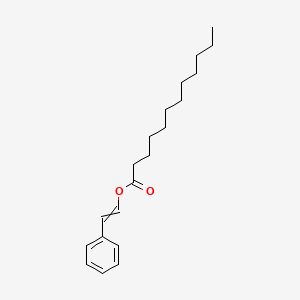
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)
